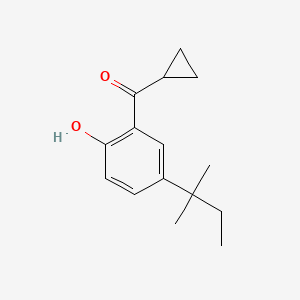

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone

Description

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

cyclopropyl-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]methanone |

InChI |

InChI=1S/C15H20O2/c1-4-15(2,3)11-7-8-13(16)12(9-11)14(17)10-5-6-10/h7-10,16H,4-6H2,1-3H3 |

InChI Key |

BSLPQNXCHXDIMD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation Strategies for Aromatic Ketones

The key step in the synthesis of cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is the formation of the cyclopropyl ring attached to the aromatic system. Common approaches include:

Michael Addition followed by Intramolecular Cyclization

Cyclopropanation can be achieved via Michael addition of active methylene compounds to α,β-unsaturated ketones or esters, followed by intramolecular displacement to close the cyclopropane ring. This method has been demonstrated to afford cyclopropyl ketones with good stereoselectivity.Reaction of Epoxides with Active Methylene Compounds

The reaction of 2,3-epoxypropanes bearing a leaving group with active methylene compounds can yield cyclopropylcarbinols via double displacement reactions. The pathway depends on the leaving group and can proceed through nucleophilic attack on the epoxide or initial displacement of the leaving group.Palladium-Catalyzed Intramolecular Allylic Alkylation

Vinylcyclopropanes can be synthesized via Pd-catalyzed intramolecular allylic alkylation of suitable precursors. This method allows for stereoselective formation of cyclopropane rings on aromatic systems.

Synthesis of the Aromatic Core with Hydroxy and tert-Pentyl Substituents

The aromatic ring bearing the hydroxy group at the 2-position and the tert-pentyl group at the 5-position can be prepared by:

Selective Alkylation of Hydroxyphenyl Precursors

Starting from 2-hydroxyphenyl derivatives, tert-pentyl groups can be introduced via Friedel-Crafts alkylation or other electrophilic aromatic substitution methods under controlled conditions to ensure regioselectivity.Protection and Deprotection Strategies

The hydroxy group can be protected during alkylation steps to avoid side reactions, typically as methyl ethers or silyl ethers, then deprotected after tert-pentyl installation.

Ketone Formation and Final Assembly

Oxidation of Alcohol Precursors

The methanone (ketone) functionality can be introduced by oxidation of the corresponding benzylic alcohol or via Friedel-Crafts acylation using appropriate acyl chlorides or anhydrides.Direct Coupling of Cyclopropyl Units to Aromatic Ketones

Cyclopropyl groups can be introduced onto aromatic ketones via nucleophilic substitution or cross-coupling reactions, depending on the availability of suitable precursors.

Representative Preparation Scheme (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | tert-pentyl chloride, Lewis acid catalyst | 5-tert-pentyl-2-hydroxybenzene |

| 2 | Protection of Hydroxy Group | Methylation or silylation reagents | Protected aromatic intermediate |

| 3 | Cyclopropanation | Michael addition of cyclopropyl precursor | Cyclopropyl-substituted intermediate |

| 4 | Deprotection | Acidic or basic hydrolysis | Free hydroxy group restored |

| 5 | Oxidation to Ketone | PCC or other mild oxidants | This compound |

Detailed Literature and Patent Insights

A patent (WO2005051904A2) describes the preparation of cyclopropyl compounds via Michael addition and subsequent transformations involving cyclopropylacetates and cyclopropylacetic acids, which can be adapted for aromatic substrates bearing hydroxy groups.

Academic synthesis of cyclopropane-containing natural products demonstrates the use of dimethyl sulfoxonium methylide and Michael addition strategies to form cyclopropyl ketones with stereocontrol, relevant to the target compound’s cyclopropyl ketone motif.

Preparation of hydroxy-substituted phenyl ketones with alkyl substituents is described in patents such as WO2003042166A2, which include steps of esterification, hydrolysis, and selective substitution, providing a framework for installing the tert-pentyl and hydroxy groups on the aromatic ring.

A recent US patent (US11352330B2) details phenoxymethyl derivatives with cyclopropyl and hydroxy substituents on aromatic rings, emphasizing the importance of regioselective functionalization and protection strategies during synthesis.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-pentyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a strong base, such as sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of cyclopropyl(2-oxo-5-(tert-pentyl)phenyl)methanone or cyclopropyl(2-carboxy-5-(tert-pentyl)phenyl)methanone.

Reduction: Formation of cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanol.

Substitution: Formation of various substituted cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanones.

Scientific Research Applications

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl and tert-pentyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural features and molecular properties of cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features | Reference |

|---|---|---|---|---|---|

| This compound | C15H20O2 | 232.31 (calculated) | 2-hydroxy, 5-tert-pentyl | Bulky alkyl, hydroxyl, cyclopropyl | N/A |

| (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone | C17H16O2 | 252.31 | 2-hydroxy, 5-tert-butyl | Smaller alkyl, phenyl ketone | |

| 4-Bromo-2-(trifluoromethyl)phenylmethanone | C11H8BrF3O | 293.08 | 4-bromo, 2-trifluoromethyl | Electron-withdrawing substituents | |

| Cyclopropyl phenyl ketone | C10H10O | 146.19 | None | Simple cyclopropyl ketone |

Key Observations:

Hydroxyl groups at position 2 enable hydrogen bonding, a feature shared with (5-tert-butyl-2-hydroxyphenyl)(phenyl)methanone . This contrasts with electron-withdrawing substituents (e.g., bromo, trifluoromethyl) in , which reduce electron density at the carbonyl group.

Cyclopropyl vs. Phenyl Ketones:

- Cyclopropyl groups introduce ring strain (~27 kcal/mol), favoring unique reactivity profiles compared to phenyl ketones. For example, cyclopropyl phenyl ketone (CAS 3481-02-5) has a lower molecular weight (146.19 g/mol) and simpler structure .

Electronic Properties:

Physicochemical and Functional Implications

- Lipophilicity: The tert-pentyl group (logP ~4.5 estimated) increases hydrophobicity compared to tert-butyl (logP ~3.8). This property is critical for membrane permeability in drug design.

- Solubility: Hydroxyl groups improve aqueous solubility via hydrogen bonding, but bulky alkyl substituents counteract this effect.

Biological Activity

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological mechanisms, and various studies that highlight its activity across different biological systems.

1. Chemical Structure and Synthesis

The compound is characterized by a cyclopropyl group attached to a phenolic structure, specifically 2-hydroxy-5-(tert-pentyl)phenyl. The synthesis typically involves the reaction of appropriate phenolic precursors with cyclopropylmethanones, employing various organic synthesis techniques such as cyclization and functional group modifications.

2.1 Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of cyclopropylmethanamines have shown selective agonism at the 5-HT(2C) receptor, which is linked to various physiological effects including antimicrobial activity .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| Cyclopropylmethanamine | 0.046 | MRSA |

| 1,2,4-Triazole derivatives | 0.68 | Staphylococcus aureus |

| Quinolone-triazole hybrids | 3.11 | Pseudomonas aeruginosa |

2.2 Anticancer Properties

Cyclopropyl derivatives have been investigated for their anticancer potential. Studies indicate that compounds with similar structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain cyclized thiadiazoles showed promising antiapoptotic activity in renal ischemia models .

Table 2: Anticancer Activity of Cyclopropyl Derivatives

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Cyclopropyl derivative A | 50 | Caspase-3 inhibition |

| Cyclopropyl derivative B | 75 | Cell cycle arrest |

| Cyclopropyl derivative C | 30 | Induction of apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Agonism : As a selective agonist for the 5-HT(2C) receptor, it may modulate neurotransmitter release and influence pain pathways, contributing to its analgesic properties.

- Cell Cycle Modulation : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.

- Antioxidative Effects : Certain derivatives exhibit antioxidative properties that can protect cells from oxidative stress, a contributor to cancer progression.

4.1 Study on Antimicrobial Properties

In a study evaluating the efficacy of cyclopropyl derivatives against various pathogens, it was found that certain compounds significantly inhibited growth in MRSA strains compared to standard treatments like vancomycin .

4.2 Investigation into Anticancer Effects

A detailed investigation into the anticancer effects of cyclopropyl derivatives demonstrated their ability to induce apoptosis in renal cancer cell lines through caspase pathway activation .

Q & A

Q. What are the standard synthetic routes for Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone, and how can reaction conditions be optimized for purity?

The compound is typically synthesized via cyclopropanation of a phenyl ketone precursor. A one-pot method using diazomethane or diiodomethane with a strong base (e.g., sodium hydride) enables rapid cyclopropanation . Optimization involves controlling reaction temperature (0–25°C) and stoichiometry to minimize by-products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

- NMR :

Q. What are the solubility properties of this compound, and how do they impact experimental design?

The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. For biological assays, DMSO stock solutions (10–50 mM) are recommended, with dilution in aqueous buffers ensuring <1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How does the tert-pentyl substituent influence the compound’s reactivity in electrophilic substitution reactions compared to analogs?

The bulky tert-pentyl group at the 5-position sterically hinders electrophilic attack, directing substitutions to the 3- and 4-positions of the phenyl ring. Comparative studies with methyl or isopropyl analogs show reduced reaction rates for nitration and sulfonation due to steric effects . Computational modeling (DFT) can predict regioselectivity by analyzing electron density maps .

Q. What strategies can resolve contradictions in reported biological activities (e.g., serotonin receptor modulation vs. antimicrobial effects)?

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). For receptor studies, validate target specificity using knockout models or competitive binding assays (e.g., 5-HT2C/2B receptor profiling with radiolabeled ligands) . For antimicrobial activity, standardize MIC/MBC testing across strains (e.g., S. aureus ATCC 25923) and correlate results with logP values to assess membrane permeability .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclopropyl group in biological activity?

- Synthesize analogs replacing the cyclopropyl group with other rings (e.g., cyclobutyl, cyclohexyl) or open-chain alkyl groups.

- Test analogs in parallel for receptor binding (e.g., 5-HT2C IC₅₀ via fluorescence polarization) and metabolic stability (e.g., liver microsome assays).

- Use X-ray crystallography or molecular docking to analyze ligand-receptor interactions, focusing on the cyclopropyl group’s rigidity and van der Waals contacts .

Q. What advanced catalytic systems improve yield in large-scale synthesis while maintaining enantiomeric purity?

Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives for asymmetric cyclopropanation) enhance enantioselectivity. Continuous flow reactors reduce side reactions and improve scalability, achieving >80% yield with ee >90% .

Methodological Considerations

- Contradiction Analysis : Use meta-analysis frameworks to compare datasets, accounting for variables like solvent polarity, temperature, and biological model heterogeneity .

- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, CAS Common Chemistry) and replicate key findings in independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.